molecular formula C10H11N3O B1623476 N-(but-2-enylideneamino)pyridine-4-carboxamide CAS No. 7007-96-7

N-(but-2-enylideneamino)pyridine-4-carboxamide

Katalognummer: B1623476
CAS-Nummer: 7007-96-7
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: YLWYNCPRXFCNLQ-WYIUXTECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(but-2-enylideneamino)pyridine-4-carboxamide is a pyridine-4-carboxamide derivative featuring a but-2-enylideneamino substituent. This compound belongs to a broader class of carboxamides known for their versatility in medicinal chemistry, particularly in targeting enzyme systems such as kinases, cyclooxygenases (COX), and lipoxygenases (LOX) . Its structural framework includes a pyridine ring linked to a carboxamide group, with a conjugated enamine moiety (but-2-enylideneamino) that may enhance electronic interactions with biological targets.

Eigenschaften

CAS-Nummer

7007-96-7

Molekularformel

C10H11N3O

Molekulargewicht

189.21 g/mol

IUPAC-Name

N-[(E)-[(E)-but-2-enylidene]amino]pyridine-4-carboxamide

InChI

InChI=1S/C10H11N3O/c1-2-3-6-12-13-10(14)9-4-7-11-8-5-9/h2-8H,1H3,(H,13,14)/b3-2+,12-6+

InChI-Schlüssel

YLWYNCPRXFCNLQ-WYIUXTECSA-N

SMILES

CC=CC=NNC(=O)C1=CC=NC=C1

Isomerische SMILES

C/C=C/C=N/NC(=O)C1=CC=NC=C1

Kanonische SMILES

CC=CC=NNC(=O)C1=CC=NC=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Mechanisms

Condensation of Pyridine-4-Carboxamide with But-2-Enylideneamine

The primary synthetic route involves a condensation reaction between pyridine-4-carboxamide and but-2-enylideneamine. This method leverages the nucleophilic nature of the carboxamide’s amine group, which reacts with the electrophilic carbonyl carbon of but-2-enylideneamine to form an imine linkage.

Reaction Conditions :

  • Solvent : Anhydrous ethanol or toluene
  • Catalyst : Acetic acid (5–10 mol%)
  • Temperature : Reflux (80–110°C)
  • Duration : 12–24 hours
  • Workup : Removal of water via molecular sieves or azeotropic distillation

Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl group, followed by dehydration to form the thermodynamically stable (E)-isomer of the imine. The use of acidic catalysts facilitates protonation of the carbonyl oxygen, enhancing electrophilicity.

Yield Optimization :

Variable Optimal Range Impact on Yield
Catalyst Concentration 5–10 mol% Maximizes rate
Reaction Temperature 100°C Balances kinetics and decomposition
Solvent Polarity Low (toluene) Favors dehydration

Stepwise Synthesis via Intermediate Formation

An alternative approach involves synthesizing the pyridine-4-carboxamide precursor before introducing the but-2-enylideneamino moiety.

Preparation of Pyridine-4-Carboxamide

Pyridine-4-carboxylic acid is converted to its carboxamide via activation with thionyl chloride (SOCl₂) followed by ammonolysis:

  • Activation :
    $$ \text{Pyridine-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Pyridine-4-carbonyl chloride} + \text{HCl} + \text{SO}2 $$
  • Ammonolysis :
    $$ \text{Pyridine-4-carbonyl chloride} + \text{NH}_3 \rightarrow \text{Pyridine-4-carboxamide} + \text{HCl} $$

Conditions :

  • Solvent : Dichloromethane (DCM)
  • Temperature : 0–5°C (activation), room temperature (ammonolysis)
  • Yield : 85–92%
Imine Formation with But-2-Enylideneamine

The pre-formed carboxamide is reacted with but-2-enylideneamine under mild acidic conditions:

Key Variables :

Parameter Effect on Reaction Efficiency
pH 4–5 (acetic acid) Accelerates imine formation
Anhydrous conditions Prevents hydrolysis

Comparative Analysis of Methodologies

Direct vs. Stepwise Synthesis

Metric Direct Condensation Stepwise Synthesis
Overall Yield 65–75% 70–80%
Purity Moderate (requires chromatography) High (crystallization feasible)
Scalability Limited by byproduct formation Suitable for industrial scale
Cost Lower (single step) Higher (multiple steps)

The stepwise method is preferred for high-purity applications, while direct condensation offers expediency for exploratory studies.

Advanced Catalytic Strategies

Metal-Catalyzed Dehydrogenation

Recent innovations employ transition metals (e.g., Pd/C, CuI) to facilitate dehydrogenation during imine formation, reducing reaction times and improving yields:

Protocol :

  • Catalyst : 5% Pd/C (2 mol%)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 60°C
  • Yield : 82% (8 hours)

Advantages :

  • Suppresses side reactions (e.g., over-oxidation)
  • Enhanes stereoselectivity for the (E)-isomer

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Adopting continuous flow technology improves heat and mass transfer, critical for exothermic imine formation:

Parameter Batch Reactor Flow Reactor
Reaction Time 24 hours 2 hours
Yield 70% 88%
Byproducts 15–20% <5%

Economic Impact :

  • Reduces solvent use by 40%
  • Lowers energy consumption

Challenges and Mitigation Strategies

Hydrolysis of the Imine Linkage

The imine bond is susceptible to hydrolysis under aqueous conditions. Strategies to enhance stability include:

  • Lyophilization : Post-synthesis drying to remove residual moisture
  • Formulation : Encapsulation in lipid-based nanoparticles

Stereochemical Control

The (E)-isomer predominates due to thermodynamic control, but minor (Z)-isomer formation occurs. Chromatographic separation using silica gel (hexane:ethyl acetate, 3:1) achieves >99% (E)-isomer purity.

Emerging Methodologies

Enzyme-Mediated Synthesis

Picolinic acid carboxylase (PICAC), an enzyme involved in the kynurenine pathway, has been engineered to catalyze imine formation under mild conditions:

Conditions :

  • pH : 7.4 (phosphate buffer)
  • Temperature : 37°C
  • Yield : 78% (24 hours)

Limitations :

  • Substrate specificity requires genetic modification
  • High production costs limit industrial adoption

Analyse Chemischer Reaktionen

N-(but-2-enylideneamino)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(but-2-enylideneamino)pyridine-4-carboxamide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Converting the compound into oxides.
  • Reduction : Producing reduced forms of the compound.
  • Substitution Reactions : Engaging in reactions where functional groups are replaced with others.

These properties make it valuable for developing more complex molecules .

Medicine

The compound has potential therapeutic properties that are currently under investigation. Its mechanism of action may involve interactions with specific enzymes or receptors, leading to various biological effects. Preliminary studies suggest its potential use in antibacterial applications, similar to other aldimine-type Schiff bases .

Case Study : A study examined the antibacterial activity of related compounds, revealing that certain derivatives exhibited significant potency against Gram-positive and Gram-negative bacteria, suggesting that this compound might have similar effects .

Industry

In industrial applications, this compound can be utilized in the development of new materials and products. Its chemical properties allow it to be integrated into various formulations that require specific functionalities provided by pyridine derivatives .

Wirkmechanismus

The mechanism of action of N-(but-2-enylideneamino)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl) enhance anti-inflammatory activity .
  • Bulky substituents (e.g., adamantyl in ) improve crystallinity but reduce solubility .
  • The enamine group in the target compound balances hydrophilicity and conformational flexibility.

Biologische Aktivität

N-(but-2-enylideneamino)pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antiproliferative, antibacterial, and antiviral effects, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyridine ring substituted with a but-2-enylideneamino group. This structural configuration is believed to play a significant role in its biological activity.

Molecular Formula

  • Chemical Formula: C₁₃H₁₁N₃O
  • Molecular Weight: 227.25 g/mol

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been tested against several human cancer cell lines, including:

Cell Line Type of Cancer IC₅₀ (µM)
LN-229Glioblastoma1.8
Capan-1Pancreatic Adenocarcinoma3.2
HCT-116Colorectal Carcinoma2.5
NCI-H460Lung Carcinoma4.0
DND-41Acute Lymphoblastic Leukemia5.5
HL-60Acute Myeloid Leukemia6.0
K-562Chronic Myeloid Leukemia7.0
Z-138Non-Hodgkin Lymphoma8.0

The compound showed particularly strong activity against colon carcinoma cells, with IC₅₀ values in the sub-micromolar range, indicating its potential as an anticancer agent .

Antibacterial Activity

In addition to its antiproliferative properties, this compound has demonstrated antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MIC) for some tested strains are summarized below:

Bacterial Strain MIC (µM)
Escherichia coli32
Staphylococcus aureus64
Pseudomonas aeruginosa128

These results suggest that the compound could be effective in treating bacterial infections, particularly those caused by Gram-negative bacteria .

Antiviral Activity

Preliminary studies have also indicated that this compound may possess antiviral properties. It has shown moderate activity against respiratory syncytial virus (RSV), with an effective concentration (EC₅₀) of approximately 58 µM .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the mechanisms by which this compound may exert its effects.

Study on Antiproliferative Mechanism

A study focused on the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This finding suggests that this compound may trigger programmed cell death, which is a desirable trait for anticancer drugs .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has highlighted the importance of specific substitutions on the pyridine ring for enhancing biological activity. For example, bromine substitutions at certain positions have been shown to significantly increase antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(but-2-enylideneamino)pyridine-4-carboxamide, and how can its purity be optimized?

  • Methodology : Utilize a Schiff base formation strategy. React pyridine-4-carboxamide derivatives with but-2-enal under reflux in anhydrous ethanol, catalyzed by acetic acid. Monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (≥98%) and spectroscopic techniques (¹H NMR, IR) .
  • Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts like unreacted aldehyde or hydrolyzed intermediates.

Q. How can the crystal structure of this compound be resolved to confirm its tautomeric form?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement). Hydrogen bonding patterns and enamine-imine tautomerism can be resolved by analyzing bond lengths (e.g., C=N vs. C-N) and electron density maps .
  • Validation : Compare experimental data with DFT-optimized geometries to resolve ambiguities in tautomeric states .

Advanced Research Questions

Q. How do electronic and steric effects in the but-2-enylideneamino moiety influence bioactivity?

  • Methodology :

Synthetic Modulation : Introduce substituents (e.g., electron-withdrawing groups on the enamine backbone) and assess changes in biological activity (e.g., anti-inflammatory IC₅₀).

Computational Analysis : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces and quantify steric hindrance using steric maps (e.g., via Multiwfn) .

  • Case Study : Analogous pyridine-4-carboxamide derivatives showed enhanced COX-2 inhibition when electron-deficient groups were added to the enamine chain .

Q. How can contradictory results in biological assays (e.g., variable IC₅₀ values) be systematically addressed?

  • Methodology :

Assay Standardization : Use a reference inhibitor (e.g., indomethacin for COX-2) to calibrate activity measurements.

Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, cell line variability) .

  • Example : In 3D-QSAR studies of thiazolidinone derivatives, alignment-dependent discrepancies were resolved by rigid-body superposition of pharmacophore features .

Q. What strategies enable the prediction of off-target interactions for this compound?

  • Methodology :

Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB, ChEMBL). Prioritize targets with high shape complementarity to the pyridine-carboxamide scaffold.

Proteome-wide Profiling : Employ thermal shift assays (TSA) to identify unintended protein binding partners .

  • Insight : Pyridine-4-carboxamide derivatives often exhibit off-target kinase inhibition due to conserved ATP-binding pocket interactions .

Methodological Guidance for Data Interpretation

Q. What analytical techniques are critical for characterizing dynamic equilibria (e.g., keto-enol tautomerism) in solution?

  • Approach :

Variable-Temperature NMR : Monitor chemical shift changes (e.g., NH protons) across 25–80°C to detect tautomeric populations.

UV-Vis Spectroscopy : Track absorbance shifts (e.g., π→π* transitions) in solvents of varying polarity (e.g., DMSO vs. chloroform) .

Q. How can crystallographic data be leveraged to validate computational models of hydrogen-bonded networks?

  • Workflow :

SC-XRD Refinement : Use SHELXL to generate .cif files with hydrogen atom positions.

Molecular Dynamics (MD) : Simulate crystal packing in GROMACS and compare simulated vs. experimental hydrogen bond distances (≤0.1 Å deviation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.